Asp-His

説明

Synthesis Analysis

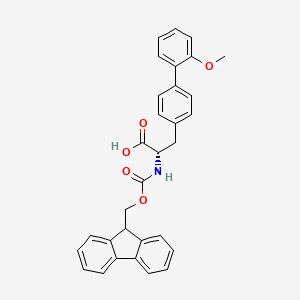

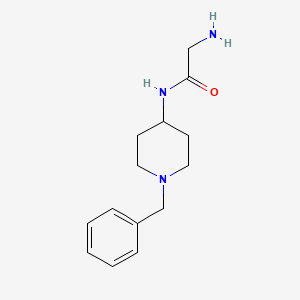

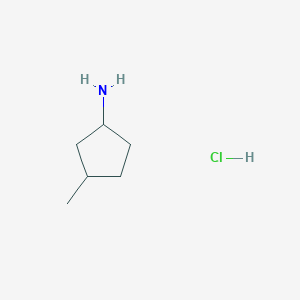

The synthesis of Asp-His involves the formation of a peptide bond between the carboxyl group of aspartate and the amino group of histidine. This process is typically catalyzed by enzymes known as peptidyl transferases. In the context of protein palmitoylation, the addition or removal of a fatty acid that is thioester-linked to a protein involves a conserved Asp-His-His-Cys within a Cys-Rich Domain (DHHC-CRD) .Molecular Structure Analysis

The molecular structure of Asp-His involves the peptide bond formed between the carboxyl group of aspartate and the amino group of histidine. The 3D structure of the enzyme brings together the triad residues in a precise orientation . The structure of Asp-His is also influenced by the presence of a metal ion coordinated to a signature Asp-His-His .Chemical Reactions Analysis

Asp-His is involved in various chemical reactions, particularly in the context of enzymatic catalysis. For instance, it plays a crucial role in the catalytic triad of some enzymes, where it forms a charge-relay network to polarize and activate the nucleophile . It’s also involved in the process of protein S-acylation, a reversible post-translational modification that modulates the localization and function of many cellular proteins .Physical And Chemical Properties Analysis

Asp-His, like other peptides, has specific physical and chemical properties. These properties can be influenced by factors such as the nature of the amino acids it contains, the length of the peptide chain, and the presence of any post-translational modifications .科学的研究の応用

1. ASP Technology in Web Development

The Active Server Pages (ASP) technique, a typical method for web development at the server terminal, has been utilized in various scientific research domains. Zhu Yuan-yuan (2007) highlights the development of twenty-five active server pages in three categories, significantly improving the practicability of websites and reducing management costs. This technique has been particularly effective in Oilfield research, indicating its potential in various scientific fields (Zhu Yuan-yuan, 2007).

2. Application in Answer Set Programming

Answer Set Programming (ASP), a language for knowledge representation and reasoning, has seen increasing use in many scientific applications, such as Artificial Intelligence, Knowledge Management, and Information Integration. Grasso, Leone, and Ricca (2013) discuss the application of ASP in real-world scenarios, including work-force management and e-tourism, highlighting its utility in various scientific fields (G. Grasso, N. Leone, F. Ricca, 2013).

作用機序

The mechanism of action of Asp-His is primarily related to its role in the catalytic triad of some enzymes. The residues form a charge-relay network to polarize and activate the nucleophile, which attacks the substrate, forming a covalent intermediate which is then hydrolyzed to release the product and regenerate free enzyme .

将来の方向性

The study of Asp-His and its role in various biological processes is an active area of research. Future directions may include further exploration of its role in enzymatic catalysis, the development of new methods for its synthesis, and the investigation of its potential applications in medicine and biotechnology .

特性

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c11-6(2-8(15)16)9(17)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPSXROIMXIJQW-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,6S,8R,11S,15S,16R)-N,7,7,12,16-Pentamethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine](/img/structure/B3253674.png)

![4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole](/img/structure/B3253678.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B3253686.png)